Stevensine

Übersicht

Beschreibung

Stevensine is a bromopyrrole alkaloid originally isolated from an unidentified Micronesian marine sponge, as well as a New Caledonian sponge, Pseudaxinyssa cantharella and Axinella corrugata .

Synthesis Analysis

Total synthesis of Stevensine has been achieved by Ying-zi Xu et al . It is proposed that ornithine is the biogenetic precursor to the aminopyrimidine fragment of the latonduines and confirmed by the total synthesis of latonduine A .

Molecular Structure Analysis

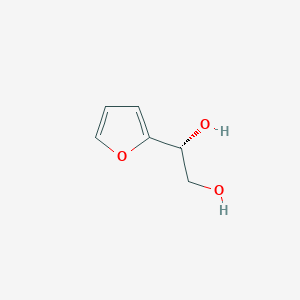

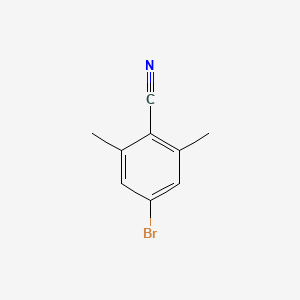

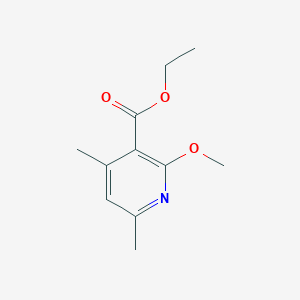

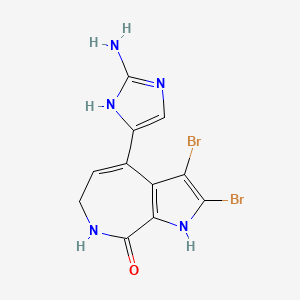

The molecular formula of Stevensine is C11H9Br2N5O . The molecular weight is 387.03 g/mol . The InChIKey is ZNIBKSGUBSYKLY-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Stevensine has a molecular weight of 387.03 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . The exact mass is 386.91534 g/mol and the monoisotopic mass is 384.91739 g/mol .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Stevensine exhibits promising cytotoxic activity against cancer cells. Researchers have explored its impact on various cancer types, including breast, lung, and colon cancers. Mechanistic studies suggest that stevensine interferes with cell division and induces apoptosis, making it a potential candidate for novel anticancer therapies .

Antimicrobial Activity

Stevensine displays antimicrobial properties, inhibiting the growth of bacteria, fungi, and even some drug-resistant strains. Its unique chemical structure contributes to its effectiveness. Scientists are investigating its potential as an alternative to conventional antibiotics .

Neuroprotective Effects

Studies have highlighted stevensine’s ability to protect neurons from oxidative stress and neurodegenerative processes. It modulates neurotransmitter release and may have implications for conditions like Alzheimer’s disease and Parkinson’s disease .

Anti-Inflammatory Properties

Stevensine exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines. Researchers are exploring its potential in managing chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .

Marine Natural Product Synthesis

Understanding the biosynthesis of stevensine has led to insights into marine sponge metabolism. Researchers have studied its production in cell cultures of the marine sponge Teichaxinella morchella, shedding light on the biosynthetic pathways involved .

Chemical Ecology and Marine Biodiversity

Stevensine’s presence in various marine sponges, including Pseudaxinyssa cantharella and Axinella corrugata, contributes to our understanding of chemical ecology and biodiversity in marine ecosystems. It serves as a chemical marker for specific sponge species and their ecological roles .

Wirkmechanismus

Stevensine is a bromopyrrole alkaloid originally isolated from marine sponges, specifically the species Pseudaxinyssa cantharella and Axinella corrugata . This compound has been shown to have various bioactive properties, making it a subject of interest in the field of medicinal applications .

Target of Action

It is known that stevensine and other similar compounds have been shown to function as anything from antitumor to antibacterial agents when tested for medicinal applications .

Mode of Action

It is known that stevensine, as well as other secondary metabolite bromopyrroles from sponges, have been shown to function as anti-feeding agents against predatory fish such as bluehead wrasse . This suggests that Stevensine may interact with its targets to deter predation, thereby contributing to the survival of the marine sponges it is found in .

Biochemical Pathways

The biosynthetic origin of Stevensine has been explored, with histidine identified as a precursor involved in Stevensine biosynthesis . .

Result of Action

In vitro tests have shown that Stevensine functions as an antimicrobial agent . . This suggests that Stevensine may have selective antimicrobial activity.

Action Environment

Stevensine is present in marine sponges in concentrations of approximately 19 mg/mL . It has been shown to deter feeding in a laboratory setting in concentrations as low as 2.25 mg/mL, while deterring in the field requires as much as 12 mg/mL . This indicates that the action, efficacy, and stability of Stevensine can be influenced by environmental factors such as the concentration of Stevensine in the environment .

Eigenschaften

IUPAC Name |

4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-6,7-dihydro-1H-pyrrolo[2,3-c]azepin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h1,3,18H,2H2,(H,15,19)(H3,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIBKSGUBSYKLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=C(C(=O)N1)NC(=C2Br)Br)C3=CN=C(N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451503 | |

| Record name | stevensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stevensine | |

CAS RN |

99102-22-4 | |

| Record name | Odiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99102-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stevensine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099102224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | stevensine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STEVENSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44PB7HEQ22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.